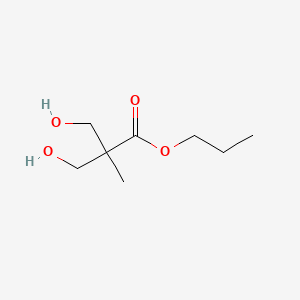
Propyl 2,2-di(hydroxymethyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2,2-di(hydroxymethyl)propionate is an organic compound characterized by the presence of two hydroxymethyl groups attached to a propionate backbone. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2,2-di(hydroxymethyl)propionate typically involves the esterification of 2,2-bis(hydroxymethyl)propionic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2,2-di(hydroxymethyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is 2,2-bis(carboxymethyl)propionic acid.
Reduction: The major product is 2,2-bis(hydroxymethyl)propanol.
Substitution: The products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 2,2-di(hydroxymethyl)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of dendrimers and hyperbranched polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of Propyl 2,2-di(hydroxymethyl)propionate involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can form hydrogen bonds, undergo oxidation or reduction, and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2,2-Bis(hydroxymethyl)butanoic acid: Similar structure but with an additional carbon in the backbone.
2,2-Bis(hydroxymethyl)pentanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
Propyl 2,2-di(hydroxymethyl)propionate is unique due to its ester functionality, which imparts different chemical reactivity compared to its acid counterparts. This makes it particularly useful in applications where ester groups are preferred, such as in the synthesis of polymers and resins.
Eigenschaften
CAS-Nummer |
63468-00-8 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
propyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C8H16O4/c1-3-4-12-7(11)8(2,5-9)6-10/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
WKKSVSCQYZLNJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



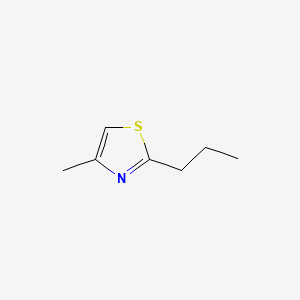

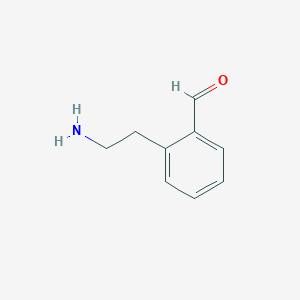
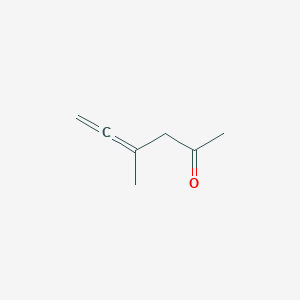

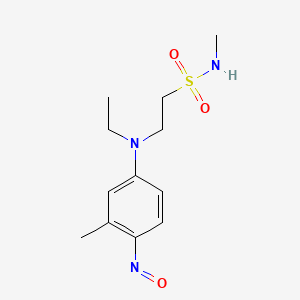
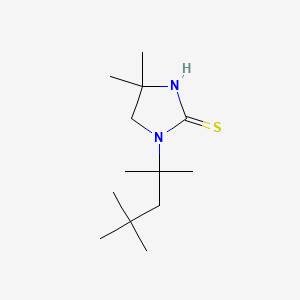
![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
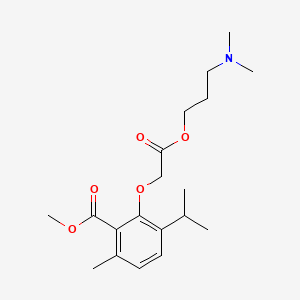
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
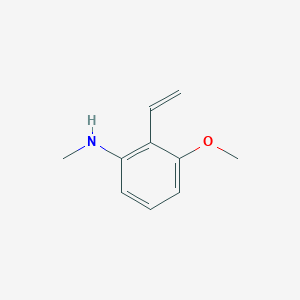
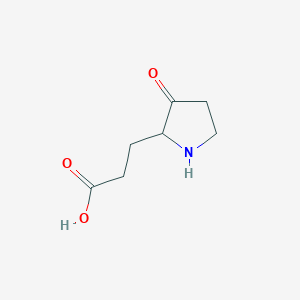
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
